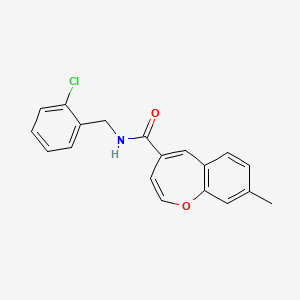![molecular formula C13H7BrFN3O2S B11309405 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11309405.png)
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a thiadiazole ring, and a fluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to cyclization with thiadiazole precursors under specific conditions to form the 1,2,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 4-fluorobenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of Pd/C is a typical reducing condition.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones
Reduction: De-brominated derivatives
Substitution: Azido or thiol-substituted derivatives
科学的研究の応用
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- N-[3-(5-bromofuran-2-yl)methyl]-4-fluorobenzamide
- N-[3-(5-bromofuran-2-yl)prop-2-enylidene]hydroxylamine
- N-[3-(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide is unique due to the presence of the 1,2,4-thiadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
特性
分子式 |
C13H7BrFN3O2S |
|---|---|
分子量 |
368.18 g/mol |
IUPAC名 |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(20-10)11-16-13(21-18-11)17-12(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,17,18,19) |
InChIキー |
BXHZSTWQKRMSOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11309336.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)
![N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309363.png)
![2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309374.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11309380.png)
![2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309385.png)
![3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11309391.png)
![5-[(2,4-dichlorophenoxy)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11309394.png)

![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11309397.png)
![4-Chlorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309413.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309421.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide](/img/structure/B11309427.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11309433.png)
